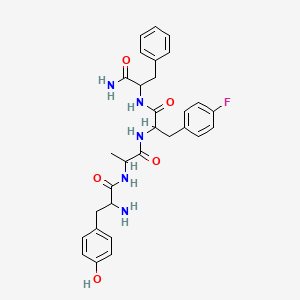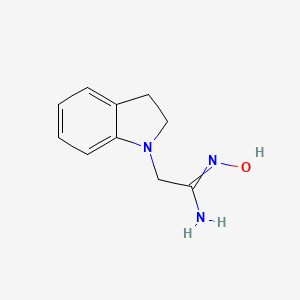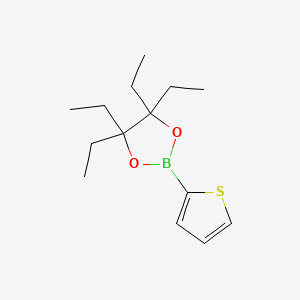![molecular formula C18H17N3O4S B14085345 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14085345.png)
2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of benzoxazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether Formation: The benzoxazole core is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Hydrazide Formation: The acetohydrazide moiety is introduced by reacting the intermediate with hydrazine hydrate.
Schiff Base Formation: Finally, the compound is formed by reacting the hydrazide intermediate with 4-hydroxy-3-methoxybenzaldehyde under reflux conditions in ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine (Schiff base) linkage, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: It may be used in the development of organic semiconductors or fluorescent materials.
Biology
Antimicrobial Activity: Benzoxazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: It could act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Medicine
Drug Development: The compound may be explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.
Industry
Dye and Pigment Production: The compound’s structural features may make it suitable for use in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide would depend on its specific application. For instance:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with essential biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3-benzoxazol-2-ylsulfanyl)acetohydrazide
- N’-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide
- Benzoxazole derivatives with different substituents
Uniqueness
The unique combination of the benzoxazole core, sulfanyl group, and Schiff base linkage in 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide may confer distinct biological activities and chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C18H17N3O4S |
|---|---|
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C18H17N3O4S/c1-11(12-7-8-14(22)16(9-12)24-2)20-21-17(23)10-26-18-19-13-5-3-4-6-15(13)25-18/h3-9,22H,10H2,1-2H3,(H,21,23)/b20-11- |
InChI-Schlüssel |
NVKPBMMQZNGGTA-JAIQZWGSSA-N |
Isomerische SMILES |
C/C(=N/NC(=O)CSC1=NC2=CC=CC=C2O1)/C3=CC(=C(C=C3)O)OC |
Kanonische SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2O1)C3=CC(=C(C=C3)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 4-(2-benzyl-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14085293.png)
![7-chloro-N-[(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine](/img/structure/B14085299.png)
![4-(3-ethoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14085305.png)
![(1R,4S,7S)-4-benzyl-9-[(1R,4S,7S)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B14085311.png)
![8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-prop-2-enylpurine-2,6-dione](/img/structure/B14085312.png)
![1-(4-Bromophenyl)-7-chloro-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085316.png)

![propan-2-yl 2-(4-oxo-6-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B14085324.png)
![1,1'-(1,3-Propanediyl)bis[4-(3-chlorophenyl)piperazine] Dihydrochloride](/img/structure/B14085326.png)
